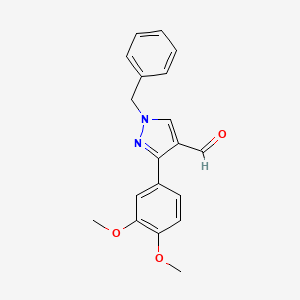

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Descripción

Historical Context of Pyrazole-4-Carbaldehyde Research

Pyrazole derivatives have been studied since the early 20th century, with pyrazole-4-carbaldehydes gaining prominence in the 1990s as intermediates for heterocyclic synthesis. The Vilsmeier-Haack reaction, a cornerstone method for introducing formyl groups to aromatic systems, enabled the efficient synthesis of pyrazole-4-carbaldehydes from hydroxy-pyrazole precursors. Early work focused on optimizing regioselectivity, particularly for N-substituted pyrazoles, to avoid competing reactions at adjacent positions. For instance, the triflation of 1-phenyl-1H-pyrazol-3-ol enabled subsequent palladium-catalyzed cross-coupling reactions, laying the groundwork for diversifying substituents at the 3-position. These advancements facilitated the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry.

Significance in Medicinal Chemistry

The this compound scaffold combines two pharmacophoric elements: a benzyl group for lipophilicity and membrane permeability, and a 3,4-dimethoxyphenyl moiety known for electron-donating effects that modulate receptor binding. Pyrazole-4-carbaldehydes serve as precursors for Schiff bases, chalcones, and hydrazones—classes of compounds with documented antimicrobial, anticancer, and anti-inflammatory activities. For example, condensation reactions with active methylene compounds yield chalcone derivatives, which exhibit potent inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases. The aldehyde group’s electrophilicity also enables participation in Friedel-Crafts hydroxyalkylation, expanding access to complex heterocycles.

Overview of Research Developments

Recent synthetic strategies emphasize efficiency and scalability. Microwave-assisted alkylation, as demonstrated in the preparation of 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde, reduces reaction times from hours to minutes while achieving yields exceeding 95%. Similarly, palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl groups at the 3-position, as shown in the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. The table below summarizes key synthetic routes to pyrazole-4-carbaldehyde derivatives:

These methods highlight the balance between traditional organic synthesis and modern catalytic techniques.

Relationship to Other Pyrazole-Based Bioactive Compounds

Structurally, this compound shares similarities with Celecoxib, a COX-2 inhibitor featuring a 1-phenyl-3-trifluoromethyl-pyrazole core. The dimethoxyphenyl substituent in the target compound mirrors the electron-rich aromatic systems found in natural products like apocynin, which exhibits NADPH oxidase inhibitory activity. Additionally, the benzyl group enhances metabolic stability compared to smaller alkyl substituents, a feature exploited in kinase inhibitors such as crizotinib. Comparative studies suggest that 3,4-dimethoxy substitution on the phenyl ring improves solubility and π-π stacking interactions with biological targets, as observed in adenosine receptor antagonists.

Propiedades

IUPAC Name |

1-benzyl-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-23-17-9-8-15(10-18(17)24-2)19-16(13-22)12-21(20-19)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMMZRJUBMNCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group to an alcohol.

Substitution: Replacement of the benzyl or dimethoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction produces the alcohol derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it useful in the development of drugs with anti-inflammatory and anticancer properties.

- Biological Activity :

- Enzyme Interaction : The formyl group can participate in biochemical reactions, such as Schiff base formation with amines, which modulates enzyme activity.

- Autophagy Modulation : Research indicates that derivatives of this compound can inhibit mTORC1 activity, affecting cellular metabolism and growth.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 24.25 | Induces apoptosis through morphological changes |

| MIA PaCa-2 (Pancreatic) | < 0.5 | Modulates autophagy and mTORC1 activity |

| A549 (Lung) | 49.85 | Promotes autophagy without apoptosis |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis.

- Synthesis Methods :

- Preparation : Can be synthesized through reactions involving benzyl chloride and dimethoxyphenyl derivatives under basic conditions.

- Reactions : It undergoes oxidation to yield carboxylic acids or reduction to hydroxymethyl derivatives.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid |

| Reduction | Sodium borohydride | 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-methanol |

Materials Science

The compound's electronic properties make it suitable for developing novel materials. Its incorporation into polymers or composites can enhance the material's functionality for applications in sensors or electronic devices.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Anticancer Studies : Research published in reputable journals demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, indicating its potential as a lead compound for drug development.

- Synthetic Methodologies : Innovative synthetic routes have been developed to enhance yield and purity using automated platforms and continuous flow reactors.

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent Impact on Antioxidant and Anti-inflammatory Activity

Key Observations :

- Electron-Donating Groups (EDGs) : Compounds with EDGs (e.g., methoxy or hydroxy groups) at the C3 position, such as 4c and 4e, show enhanced antioxidant and anti-inflammatory activity compared to electron-withdrawing groups (EWGs) like nitro . The 3,4-dimethoxy substituent in the target compound is expected to amplify this effect due to increased aromatic electron density .

Actividad Biológica

1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action of this compound, focusing on its anticancer properties and other relevant pharmacological activities.

- Chemical Formula : C19H18N2O3

- Molecular Weight : 322.36 g/mol

- CAS Number : 63874-95-3

Synthesis

The synthesis of this compound involves the condensation of appropriate benzyl and pyrazole derivatives, followed by oxidation to introduce the aldehyde functional group. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties . The following table summarizes its effects on various cancer cell lines:

This compound exhibits its anticancer effects primarily through:

- mTORC1 Inhibition : The compound reduces mTORC1 activity, leading to enhanced autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions. This suggests a dual role in promoting cell death in cancer cells while potentially sparing normal cells .

- Apoptosis Induction : It has been shown to activate apoptotic pathways in various cancer types, contributing to its antiproliferative effects .

Other Pharmacological Activities

Beyond its anticancer potential, studies have indicated additional biological activities:

- Antimicrobial Activity : Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens, suggesting a broader therapeutic application .

- Anti-inflammatory Effects : Some studies indicate that pyrazole compounds can inhibit COX enzymes, which are involved in inflammatory processes .

Case Studies

A notable study assessed the impact of this compound on pancreatic ductal adenocarcinoma (PDAC) cells. The results showed that treatment with this compound led to significant reductions in cell viability and alterations in autophagic markers, highlighting its potential as a novel therapeutic agent for treating PDAC under metabolic stress conditions .

Q & A

What are the established synthetic routes for 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde?

Level : Basic

Methodological Answer :

The compound is synthesized via Vilsmeier-Haack formylation or Claisen-Schmidt condensation .

- Vilsmeier-Haack : React acetophenone phenylhydrazones with POCl₃ and DMF to introduce the aldehyde group at the pyrazole C4 position .

- Claisen-Schmidt : Condense substituted pyrazole-4-carbaldehydes with ketones (e.g., 1-(2,4-dimethoxyphenyl)ethanone) under basic conditions to form α,β-unsaturated ketones, followed by cyclization .

Key Considerations : - Use anhydrous conditions for Vilsmeier-Haack to avoid side reactions.

- Monitor reaction progress via TLC (hexane/ethyl acetate, 7:3).

How can reaction conditions be optimized to improve yields of the pyrazole-4-carbaldehyde core?

Level : Advanced

Methodological Answer :

Optimization involves:

- Solvent selection : Toluene or DMF for high-temperature reactions (e.g., Vilsmeier-Haack) to enhance solubility of intermediates .

- Catalyst use : Add molecular sieves to absorb water in Claisen-Schmidt condensation, shifting equilibrium toward product .

- Temperature control : Reflux (~110°C) for 16–24 hours ensures complete cyclization .

Data Example :

| Condition | Yield (%) |

|---|---|

| Toluene, 110°C | 72–85 |

| DMF, 100°C | 65–78 |

What spectroscopic and crystallographic methods validate the structure of this compound?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR : Confirm benzyl and dimethoxyphenyl substituents (e.g., aromatic protons at δ 6.7–7.5 ppm, aldehyde proton at δ ~9.8 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C4-aldehyde bond: ~1.21 Å) and dihedral angles between substituents .

- IR spectroscopy : Identify aldehyde C=O stretch (~1680 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

How can researchers resolve contradictory spectral data during characterization?

Level : Advanced

Methodological Answer :

Contradictions (e.g., unexpected NOE signals or splitting patterns) require:

- Dynamic NMR : Assess rotational barriers of substituents (e.g., benzyl group) at variable temperatures .

- DFT calculations : Compare computed vs. experimental NMR shifts to identify conformational isomers .

- Single-crystal XRD : Unambiguously assign regiochemistry (e.g., 1-benzyl vs. 3-benzyl isomers) .

What biological activities are reported for structurally analogous pyrazole-4-carbaldehydes?

Level : Basic

Methodological Answer :

Analogous compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .

- Anticancer potential : Inhibition of PI3Kγ (IC₅₀: ~1.2 µM) through aldehyde-mediated covalent binding .

Note : Activity varies with substituents; 3,4-dimethoxy groups enhance solubility and target interaction .

How to design structure-activity relationship (SAR) studies for this compound?

Level : Advanced

Methodological Answer :

- Substituent variation : Synthesize derivatives with halogen (Br, Cl) or electron-withdrawing groups (NO₂) at the benzyl or dimethoxyphenyl positions .

- Docking studies : Use AutoDock Vina to predict binding affinity to targets like PI3Kγ or bacterial topoisomerases .

- Pharmacophore mapping : Identify critical moieties (e.g., aldehyde, methoxy groups) using Schrödinger Phase .

What computational methods support the interpretation of experimental data?

Level : Advanced

Methodological Answer :

- DFT (B3LYP/6-311G )**: Calculate HOMO-LUMO gaps to predict reactivity (e.g., aldehyde nucleophilicity) .

- Molecular dynamics : Simulate solvation effects on crystal packing (e.g., toluene vs. ethanol) .

- TD-DFT : Correlate UV-Vis spectra (λmax ~270 nm) with electronic transitions .

How to address regiochemical challenges during pyrazole ring functionalization?

Level : Advanced

Methodological Answer :

- Directing groups : Use electron-donating groups (e.g., methoxy) at C3 to favor electrophilic substitution at C4 .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(OAc)₂ to introduce aryl groups at specific positions .

Case Study :

3,4-Dimethoxy groups direct formylation to C4 with >90% regioselectivity .

What challenges arise in crystallizing this compound, and how are they mitigated?

Level : Advanced

Methodological Answer :

- Polymorphism : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals (space group P2₁/c) .

- Disorder : Use low-temperature (100 K) XRD to reduce thermal motion artifacts .

Data Example :

| Solvent System | Crystal Quality |

|---|---|

| Ethanol | High |

| Acetonitrile | Moderate |

How to validate purity and identity for publication-quality samples?

Level : Basic

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.